Ethyl 2-cyano-2-methylbutanoate
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Overview
Description
Ethyl 2-cyano-2-methylbutanoate is an organic compound with the molecular formula C8H13NO2. It is an ester derived from butanoic acid and is characterized by the presence of a cyano group and a methyl group attached to the second carbon of the butanoate chain. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often employing catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting the cyano group to an amine.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Produces butanoic acid and ethanol.
Reduction: Yields ethyl 2-amino-2-methylbutanoate.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-methylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester functionality allows the compound to undergo hydrolysis, releasing active intermediates that can interact with biological molecules. The pathways involved include nucleophilic substitution and reduction, leading to the formation of various bioactive derivatives.
Comparison with Similar Compounds
Ethyl cyanoacetate: Used as an intermediate in organic synthesis.
Ethyl 2-cyano-3-methylbutanoate: Similar structure but with a different substitution pattern, affecting its chemical properties and applications.
Ethyl 2-cyano-2-methylbutanoate stands out due to its specific structural features and the resulting versatility in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-4-8(3,6-9)7(10)11-5-2/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHDWEJAAFSYML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483057 |
Source
|
Record name | ethyl 2-cyano-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26739-87-7 |
Source
|
Record name | ethyl 2-cyano-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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